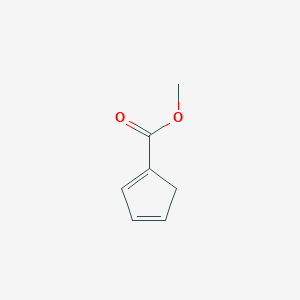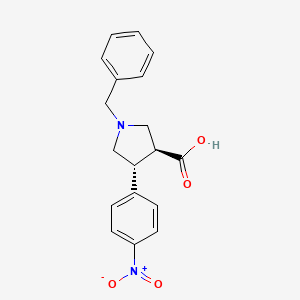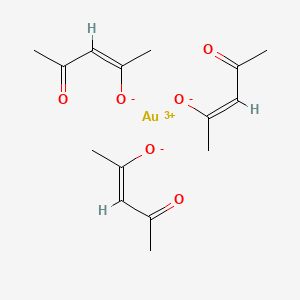
Tri(pentan-2,4-dionato-O,O')gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(pentan-2,4-dionato-O,O’)gold is a coordination compound where gold is complexed with three pentan-2,4-dionato ligands. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Tri(pentan-2,4-dionato-O,O’)gold typically involves the reaction of gold(III) chloride with pentan-2,4-dione in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products .
Chemical Reactions Analysis
Tri(pentan-2,4-dionato-O,O’)gold undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the gold center can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The pentan-2,4-dionato ligands can be substituted with other ligands under specific conditions, leading to the formation of new complexes.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and other ligands. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Tri(pentan-2,4-dionato-O,O’)gold has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other gold complexes and as a catalyst in various chemical reactions.
Biology and Medicine: The compound’s unique properties make it a candidate for research in drug development and as a potential therapeutic agent.
Industry: It is used in materials science for the development of new materials with specific properties, such as conductivity and catalytic activity
Mechanism of Action
The mechanism of action of Tri(pentan-2,4-dionato-O,O’)gold involves its interaction with molecular targets through coordination chemistry. The gold center can form bonds with various biological molecules, influencing their function and activity. The pathways involved depend on the specific
Properties
CAS No. |
14284-04-9 |
|---|---|
Molecular Formula |
C15H21AuO6 |
Molecular Weight |
494.29 g/mol |
IUPAC Name |
gold(3+);(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Au/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI Key |
ZIPZDFFHRFZVKT-LNTINUHCSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Au+3] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide](/img/structure/B13733500.png)
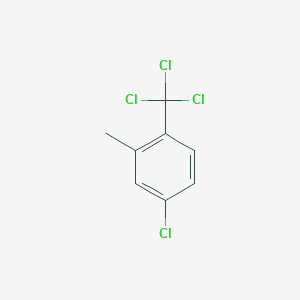
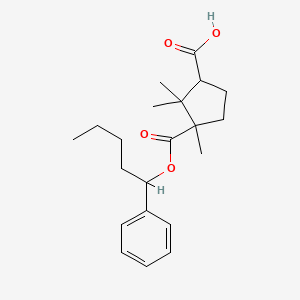

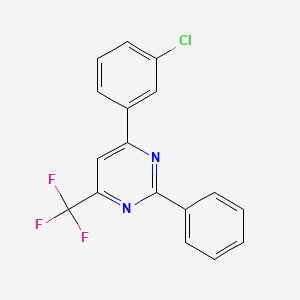
![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)

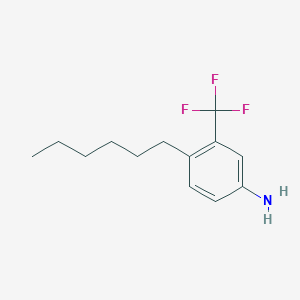
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)


